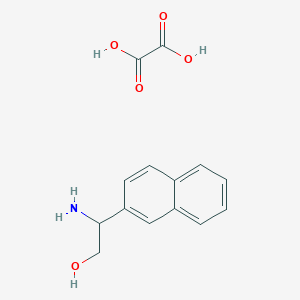

2-Amino-2-(2-naphthyl)ethanol oxalate

Description

Significance of Naphthyl-Containing Scaffolds in Advanced Organic Synthesis

The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon, is a highly significant structural unit in medicinal and materials chemistry. nih.gov Its extended π-conjugated system and rigid, planar structure impart unique electronic and photophysical properties to molecules that contain it. chemimpex.com In drug discovery, the naphthalene scaffold is found in a variety of approved therapeutic agents, including propranolol, naproxen, and terbinafine, highlighting its utility in designing bioactive molecules. ontosight.ai The cytotoxic nature of some naphthalene metabolites, such as epoxides and naphthoquinones, has also been harnessed in the development of anticancer agents. nih.govontosight.ai

Beyond medicinal applications, naphthalene derivatives are crucial building blocks for organic materials with tailored optical and electronic properties. chemimpex.com The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of a molecule's characteristics, making it a versatile platform for creating dyes, sensors, and components for organic electronics. chemimpex.com The regioselective synthesis of polysubstituted naphthalenes is an active area of research, aimed at unlocking the full potential of this aromatic scaffold. chemimpex.com

The Role of Amino Alcohols as Versatile Chiral Building Blocks and Auxiliaries in Synthetic Chemistry

Amino alcohols are bifunctional compounds containing both an amine and an alcohol group. This dual functionality makes them incredibly versatile building blocks in organic synthesis. google.com Chiral 1,2-amino alcohols, in particular, are considered privileged structures because they are prevalent in a vast number of natural products, pharmaceuticals, and other biologically active compounds. repec.orgnih.gov

One of the most critical applications of chiral amino alcohols is in the field of asymmetric synthesis, where they serve as chiral ligands for metal-catalyzed reactions and as chiral auxiliaries. repec.org By coordinating to a metal center or temporarily attaching to a substrate, they can effectively control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over the other. The development of efficient synthetic routes to enantiomerically pure amino alcohols is a major focus for organic chemists, with methods ranging from the reduction of natural amino acids to the asymmetric aminohydroxylation of alkenes. nih.gov The ability to synthesize a diverse array of these chiral fragments is crucial for building libraries of complex molecules for drug discovery and catalysis research.

Oxalate (B1200264) Salts in Chemical Crystallization and Separation Processes

The formation of a salt by reacting an acidic or basic compound with a suitable counter-ion is a fundamental technique in chemical research, primarily for purification and handling. Oxalic acid is frequently employed for the formation of salts with basic compounds, such as amines. nih.gov The resulting oxalate salts are often well-defined, crystalline solids, which is a significant advantage when the free base form of a compound is an oil, gum, or an amorphous solid that is difficult to purify.

The process of forming an oxalate salt can facilitate the isolation and purification of a compound from a reaction mixture. nih.gov The choice of solvent can play a crucial role in the efficiency of crystallization, with certain solvents promoting higher yields and faster reaction rates. Furthermore, converting a compound to its oxalate salt can significantly reduce its volatility, making it easier to handle and store. In the context of chiral separations, the formation of diastereomeric salts using a chiral acid like oxalic acid derivatives can be a powerful method for resolving racemates, although oxalic acid itself is achiral. The reliable crystallinity of oxalate salts makes them highly valuable in the final steps of a synthetic sequence to ensure the purity and stability of the target molecule.

Chemical Compound Data

The following tables provide available data for 2-Amino-2-(2-naphthyl)ethanol oxalate and its corresponding free base.

| Property | Value |

|---|---|

| CAS Number | 1177343-81-5 |

| Molecular Formula | C14H15NO5 |

| Molecular Weight | 277.27 g/mol |

| Physical Properties (Melting Point, Density, etc.) | Data not readily available in literature |

| Property | Value |

|---|---|

| Molecular Formula | C12H13NO |

| Molecular Weight | 187.24 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Properties

IUPAC Name |

2-amino-2-naphthalen-2-ylethanol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO.C2H2O4/c13-12(8-14)11-6-5-9-3-1-2-4-10(9)7-11;3-1(4)2(5)6/h1-7,12,14H,8,13H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRIVMQDIYFJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CO)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chirality and Stereochemical Aspects of 2 Amino 2 2 Naphthyl Ethanol Oxalate

Analysis of Stereogenic Centers and Enantiomeric Forms of 2-Amino-2-(2-naphthyl)ethanol

The structure of 2-Amino-2-(2-naphthyl)ethanol contains a single stereogenic center, which is a fundamental aspect of its chemistry. A stereogenic center is typically a carbon atom bonded to four different substituent groups. utexas.edu In this molecule, the carbon atom attached to the naphthyl group is also bonded to a hydrogen atom, an amino group (-NH2), and a hydroxymethyl group (-CH2OH). This arrangement means the molecule is chiral and can exist as two distinct enantiomeric forms.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. utexas.edu For 2-Amino-2-(2-naphthyl)ethanol, these are designated as the (R)- and (S)-enantiomers based on the Cahn-Ingold-Prelog priority rules. While enantiomers share the same physical properties such as melting point, boiling point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

Table 1: Properties of 2-Amino-2-(2-naphthyl)ethanol Enantiomers

| Property | (R)-enantiomer | (S)-enantiomer |

|---|---|---|

| Optical Rotation | Rotates plane-polarized light in one direction (e.g., dextrorotatory, (+)) | Rotates plane-polarized light by an equal magnitude in the opposite direction (e.g., levorotatory, (-)) |

| Interaction with Chiral Environments | Exhibits specific interactions with other chiral molecules (e.g., enzymes, receptors) | Interacts differently with the same chiral molecules compared to the (R)-enantiomer |

| Solubility in Achiral Solvents | Identical | Identical |

| Melting/Boiling Point | Identical | Identical |

Asymmetric Synthesis Strategies for Enantiopure 2-Amino-2-(2-naphthyl)ethanol

Asymmetric synthesis refers to a set of strategies designed to selectively produce one enantiomer of a chiral compound. researchgate.net This approach is often more efficient than producing a racemic mixture and then separating it. For a 1,2-amino alcohol like 2-Amino-2-(2-naphthyl)ethanol, these methods are crucial for obtaining enantiomerically pure forms. nih.gov

The use of chiral catalysts is a powerful strategy in asymmetric synthesis. These catalysts create a chiral environment that favors the formation of one enantiomer over the other. Enantioselective catalysts based on chiral amino alcohols have been developed for various asymmetric reactions, including reductions and additions. polyu.edu.hk

For the synthesis of 2-Amino-2-(2-naphthyl)ethanol, a common approach involves the asymmetric reduction of a precursor ketone, 2-amino-1-(2-naphthyl)ethanone. This transformation can be achieved with high enantioselectivity using catalysts such as:

Chiral Oxazaborolidines (CBS Catalysts): These catalysts, developed by Corey, Bakshi, and Shibata, are highly effective for the asymmetric reduction of ketones to alcohols using a borane (B79455) source.

Transition Metal Catalysts with Chiral Ligands: Complexes of metals like Ruthenium, Rhodium, or Iridium with chiral ligands (e.g., those based on BINAP or chiral diamines) can catalyze asymmetric hydrogenation or transfer hydrogenation of ketoamines with excellent enantioselectivity and high yields. acs.org

Chiral BINOL-derived Organocatalysts: Chiral aldehydes derived from 1,1'-Bi-2-naphthol (BINOL) can serve as effective catalysts for the asymmetric functionalization of amino compounds. nih.gov

The choice of catalyst and reaction conditions is critical to achieving a high enantiomeric excess (e.e.), which is a measure of the purity of the desired enantiomer.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to occur with high stereoselectivity. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. This method is reliable and has been used in the synthesis of numerous complex molecules. researchgate.netnih.gov

Several classes of chiral auxiliaries are widely used in organic synthesis:

Evans' Oxazolidinones: These are among the most successful and widely used chiral auxiliaries. An N-acylated oxazolidinone can be used to control the stereochemistry of aldol (B89426) additions or alkylations, which could be key steps in constructing the carbon skeleton of the target molecule.

Pseudoephedrine Amides: Pseudoephedrine can be used as a practical chiral auxiliary. When attached to an acyl group, it directs the stereoselective alkylation at the α-carbon. wikipedia.org

Camphorsultams (Oppolzer's Sultams): These auxiliaries offer high levels of stereocontrol in a variety of reactions, including Michael additions and aldol reactions. wikipedia.org

In the context of synthesizing 2-Amino-2-(2-naphthyl)ethanol, a chiral auxiliary could be attached to a simpler starting material to control the stereoselective introduction of either the amino or hydroxyl group, or to guide the formation of the carbon-carbon bond that attaches the naphthyl ring.

Table 2: Comparison of Common Chiral Auxiliaries

| Chiral Auxiliary | Key Applications | Advantages |

|---|---|---|

| Evans' Oxazolidinones | Aldol reactions, alkylations, acylations | High diastereoselectivity, predictable stereochemistry, well-established methods |

| Pseudoephedrine | Asymmetric alkylation of carboxylic acids | Inexpensive, both enantiomers are available, auxiliary can be easily removed and recovered |

| Camphorsultam | Michael additions, Diels-Alder reactions, aldol reactions | High stereocontrol, crystalline derivatives are easy to purify |

Methodologies for Absolute Configuration Determination of 2-Amino-2-(2-naphthyl)ethanol

Determining the absolute configuration of a chiral molecule is essential for understanding its structure-activity relationship. Several techniques can be employed for this purpose, with single crystal X-ray diffraction and chiroptical spectroscopy being among the most definitive.

Single crystal X-ray diffraction (XRD) is an unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby providing the absolute configuration of a chiral molecule. To apply this technique, a high-quality single crystal of an enantiomerically pure salt of the compound of interest is required. In the case of 2-Amino-2-(2-naphthyl)ethanol, forming a salt with a chiral acid of known absolute configuration, such as tartaric acid or a mandelic acid derivative, can facilitate both the crystallization process and the determination of the absolute configuration of the amino alcohol.

The analysis of the diffraction pattern allows for the construction of an electron density map, from which the positions of all atoms in the crystal lattice can be determined. The absolute configuration is established by analyzing the anomalous scattering of X-rays by the atoms in the crystal. This effect, which is more pronounced for heavier atoms, allows for the differentiation between the two possible enantiomeric forms.

A representative table of crystallographic data that would be obtained from a single crystal XRD analysis is presented below.

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

| R-factor | 0.045 |

This table is for illustrative purposes to show typical data obtained from a single crystal X-ray diffraction analysis.

Chiroptical spectroscopy, particularly circular dichroism (CD) spectroscopy, is a valuable tool for determining the enantiomeric excess (ee) of a chiral sample. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers exhibit mirror-image CD spectra, with positive and negative Cotton effects at the same wavelengths.

For a mixture of enantiomers, the magnitude of the CD signal is directly proportional to the enantiomeric excess. By measuring the CD spectrum of a sample and comparing it to the spectrum of a pure enantiomer (if available), the ee can be accurately determined. The relationship is often linear, allowing for the creation of a calibration curve by plotting the CD signal intensity at a specific wavelength against known enantiomeric excesses.

The chromophoric naphthyl group in 2-Amino-2-(2-naphthyl)ethanol is expected to give rise to distinct CD signals in the ultraviolet region. The following table illustrates the type of data that would be collected in a CD spectroscopic analysis for the enantiomeric excess evaluation.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for (R)-enantiomer | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for (S)-enantiomer |

| 220 | +15000 | -15000 |

| 280 | -8000 | +8000 |

This table is for illustrative purposes to show typical data obtained from a circular dichroism spectroscopy measurement.

Applications of 2 Amino 2 2 Naphthyl Ethanol Oxalate in Advanced Organic Synthesis

As Chiral Building Blocks for the Construction of Complex Molecules

Chiral amino alcohols are recognized as crucial building blocks in the synthesis of complex, enantiomerically pure molecules. tcichemicals.comtcichemicals.com 2-Amino-2-(2-naphthyl)ethanol, as a member of this class, serves as a versatile starting material. chemimpex.com Its inherent chirality can be transferred to new stereogenic centers during a synthetic sequence, a strategy known as substrate control. diva-portal.org The amino and hydroxyl groups offer sites for a wide range of chemical modifications, allowing for the construction of more elaborate molecular architectures. This approach has been traditionally vital for creating enantiopure vic-amino alcohols, often starting from the chiral pool of amino acids to ensure the accessibility of specific target molecules. diva-portal.org The naphthyl group, a bulky aromatic substituent, can play a significant role in directing the stereochemical outcome of reactions by providing steric hindrance, thus influencing the facial selectivity of approaching reagents.

Precursors for the Synthesis of Novel Polycyclic and Heterocyclic Frameworks

The reactive functionalities of 2-Amino-2-(2-naphthyl)ethanol make it a suitable precursor for the synthesis of diverse heterocyclic and polycyclic systems. The electron-rich naphthyl ring system, combined with the nucleophilic amino group, can participate in various cyclization reactions. For instance, derivatives of 2-naphthol (B1666908) are widely used in multicomponent reactions to construct N/O-containing heterocyclic frameworks due to the multiple reactive sites within the molecule. nih.govfardapaper.ir The amino group of 2-Amino-2-(2-naphthyl)ethanol can act as a nucleophile to form new heterocyclic rings. For example, 2-amino-1,4-naphthoquinone, a related compound, is a key precursor for constructing naphthoquinone-fused N-heterocycles, leveraging its C,N-binucleophilic properties. nih.gov Similarly, the amino alcohol moiety can be incorporated into synthetic schemes to generate novel heterocyclic scaffolds with potential biological activities. mdpi.comresearchgate.net Tandem reactions involving precursors with similar functionalities have been shown to yield novel chromenopyrazoles and other complex heterocyclic systems. nih.gov

Development and Evaluation of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The 1,2-amino alcohol motif present in 2-Amino-2-(2-naphthyl)ethanol is a privileged structure for the design of such ligands.

Derivatives of 2-Amino-2-(2-naphthyl)ethanol are effective ligands for a variety of transition metal-catalyzed asymmetric reactions. alfa-chemistry.com Chiral amino alcohols can coordinate to metal centers, creating a chiral environment that influences the stereochemical outcome of the catalyzed reaction. mdpi.com For example, ruthenium (II) complexes with chiral ligands derived from amino alcohols have been successfully used in the asymmetric transfer hydrogenation of ketones and imines, yielding chiral alcohols and amines with good to excellent enantioselectivities. mdpi.comresearchgate.net The rigidity of the ligand structure is often crucial for achieving high levels of asymmetric induction. mdpi.com

Below is a table summarizing representative transition metal-catalyzed asymmetric reactions employing amino alcohol-derived ligands.

| Reaction | Catalyst/Ligand System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ / (1S,2R)-1-amino-2-indanol | N-(diphenylphosphinyl)ketimines | Chiral amines | Up to 82% | mdpi.com |

| Asymmetric Hydrogenation | Ruthenium(II)-sulfonated-BINAP | 2-acylamino acid precursors | N-acyl-(R)-α-amino acids | Up to 95% | researchgate.net |

| Asymmetric Addition | Diethylzinc / Chiral β-amino alcohols | Benzaldehyde | (S)-1-Phenyl-1-propanol | Up to 95% | rsc.org |

This table presents examples with related amino alcohol ligands to illustrate the potential applications of ligands derived from 2-Amino-2-(2-naphthyl)ethanol.

In addition to their role in metal catalysis, derivatives of amino alcohols have emerged as powerful organocatalysts. chemimpex.com These small organic molecules can catalyze a wide range of asymmetric transformations without the need for a metal center. rsc.org β-amino alcohols can function as bifunctional catalysts, where the amino group acts as a Lewis base and the hydroxyl group as a Brønsted acid, activating both the nucleophile and the electrophile simultaneously. This mode of activation is effective in various reactions, including asymmetric Diels-Alder and aldol (B89426) reactions. researchgate.net The enantioselectivity of these reactions is controlled by the chiral scaffold of the organocatalyst, which directs the approach of the reactants.

Integration into Diversity-Oriented Synthesis (DOS) Approaches

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govcam.ac.uk DOS aims to explore a wide range of chemical space by creating molecules with diverse skeletons and functional groups. scispace.comcam.ac.uk Densely functionalized molecules, such as 2-Amino-2-(2-naphthyl)ethanol, are ideal starting points for DOS. cam.ac.uk The multiple reactive sites on the molecule allow for divergent synthetic pathways, where a single starting material can be converted into a variety of different molecular scaffolds by applying different reaction conditions or reagents. cam.ac.uk For example, a "build/couple/pair" strategy can be employed, where chiral building blocks are first synthesized, then coupled to create a complex intermediate, which is then subjected to various intramolecular reactions to generate a library of diverse compounds. scispace.comfrontiersin.org

Stereoselective Transformations Mediated by 2-Amino-2-(2-naphthyl)ethanol Derivatives

The inherent chirality of 2-Amino-2-(2-naphthyl)ethanol derivatives can be exploited to control the stereochemical outcome of various chemical transformations. nih.gov These transformations can be broadly categorized based on whether the chirality is introduced through reagent control, substrate control, or auxiliary control. diva-portal.org In substrate-controlled reactions, the existing stereocenter in the 2-Amino-2-(2-naphthyl)ethanol derivative directs the formation of new stereocenters. diva-portal.org For instance, the stereoselective synthesis of 2-amino-1,3-diols often relies on the stereoselective construction of the amino and hydroxyl groups in the correct relative orientation. nih.gov Furthermore, derivatives of this amino alcohol can be used as chiral auxiliaries, where they are temporarily attached to a substrate to direct a stereoselective reaction and are subsequently removed. This approach is valuable for the synthesis of enantiomerically pure compounds.

Derivatives and Analogues of 2 Amino 2 2 Naphthyl Ethanol Oxalate: Design and Synthesis

Synthesis of N-Substituted 2-Amino-2-(2-naphthyl)ethanol Derivatives

The primary amino group of 2-Amino-2-(2-naphthyl)ethanol serves as a prime target for chemical modification, allowing for the introduction of a wide array of substituents to modulate the compound's properties. Key strategies for N-substitution include N-alkylation, N-acylation, and reductive amination.

N-Alkylation: Direct N-alkylation of the primary amine can be achieved using alkyl halides. However, this method often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. To achieve selective mono-N-alkylation, careful control of reaction conditions and stoichiometry is necessary. A more controlled approach involves the use of a "borrowing hydrogen" or "hydrogen autotransfer" strategy, where an alcohol is used as the alkylating agent in the presence of a metal catalyst. This method is highly atom-efficient, producing water as the only byproduct.

Reductive Amination: Reductive amination is a powerful and widely used method for the controlled synthesis of secondary and tertiary amines. wikipedia.orgmasterorganicchemistry.com This two-step, often one-pot, process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding substituted amine. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com This method avoids the issue of over-alkylation common in direct alkylation with alkyl halides. masterorganicchemistry.com

N-Acylation: The synthesis of N-acyl derivatives is typically straightforward, involving the reaction of the primary amine with an acyl chloride or an acid anhydride (B1165640) under basic conditions. This reaction forms a stable amide bond and is generally high-yielding. For more sensitive substrates or in peptide coupling, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate amide bond formation with carboxylic acids.

To prevent undesired reactions at the hydroxyl group during N-substitution, a protecting group strategy is often employed. The hydroxyl group can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under many conditions used for N-alkylation and N-acylation but can be easily removed later. fiveable.me

| Method | Reagents | Product Type | Key Features |

| Direct N-Alkylation | Alkyl Halide (R-X), Base | Secondary/Tertiary Amine | Can lead to over-alkylation; requires careful control. |

| Reductive Amination | Aldehyde/Ketone (R₂C=O), Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | High selectivity for mono-alkylation; versatile. wikipedia.orgmasterorganicchemistry.com |

| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base | Amide | Generally high-yielding and forms a stable amide bond. |

Synthetic Strategies for O-Functionalized 2-Amino-2-(2-naphthyl)ethanol Analogues

Functionalization of the hydroxyl group in 2-Amino-2-(2-naphthyl)ethanol opens another avenue for creating diverse analogues, primarily through the formation of ethers and esters. These reactions require a careful synthetic strategy to avoid competing reactions at the nucleophilic amino group.

The most critical aspect of O-functionalization is the protection of the amino group. organic-chemistry.org The amine is significantly more nucleophilic than the alcohol and would preferentially react with electrophilic reagents. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). fiveable.meug.edu.pl These groups form carbamates, which deactivate the nucleophilicity of the amine. They are stable under the conditions required for O-alkylation or O-acylation and can be removed selectively under acidic (Boc) or hydrogenolysis (Cbz) conditions, respectively. This is known as an orthogonal protecting group strategy. wikipedia.org

O-Alkylation (Etherification): Once the amine is protected, the hydroxyl group can be converted to its corresponding alkoxide with a suitable base, such as sodium hydride (NaH). This alkoxide can then undergo a Williamson ether synthesis by reacting with an alkyl halide to form an ether.

O-Acylation (Esterification): The synthesis of O-acyl derivatives (esters) from the N-protected amino alcohol can be achieved by reaction with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. Alternatively, esterification can be carried out using a carboxylic acid with a coupling agent like DCC.

Following the O-functionalization, the final step is the deprotection of the amino group to yield the desired O-substituted analogue. The choice of protecting group is crucial to ensure it can be removed without cleaving the newly formed ether or ester linkage.

| Step | Reaction | Typical Reagents | Purpose |

| 1. Protection | Amine Protection | Boc₂O, DMAP or Cbz-Cl, Base | Deactivate the amine to prevent side reactions. organic-chemistry.org |

| 2. Functionalization | O-Alkylation | NaH, then R-X | Forms an ether linkage at the hydroxyl position. |

| O-Acylation | RCOCl, Pyridine or RCOOH, DCC | Forms an ester linkage at thehydroxyl position. | |

| 3. Deprotection | Amine Deprotection | TFA or HCl (for Boc); H₂, Pd/C (for Cbz) | Regenerates the free primary amine. wikipedia.org |

Chemical Modifications of the Naphthalene (B1677914) Ring System

The naphthalene ring of 2-Amino-2-(2-naphthyl)ethanol offers a large surface for modification via electrophilic aromatic substitution (EAS) reactions. wikipedia.org These reactions allow for the introduction of various functional groups, such as nitro, halogen, and alkyl groups, onto the aromatic core, which can significantly alter the electronic properties and steric profile of the molecule.

The amino alcohol side chain is an activating, ortho-, para-directing group. However, under the strongly acidic conditions often required for EAS, the amino group will be protonated to form an ammonium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group. masterorganicchemistry.com Furthermore, the harsh conditions of many EAS reactions (e.g., nitration with H₂SO₄/HNO₃, Friedel-Crafts alkylation with AlCl₃) are incompatible with the unprotected amino alcohol functionality.

Therefore, protection of the side chain is essential before attempting modification of the naphthalene ring. A robust protecting group strategy might involve converting the amino alcohol into an oxazolidinone. This cyclic protecting group shields both the amine and the hydroxyl group and is stable to many EAS conditions.

Halogenation: Halogens like bromine and chlorine can be introduced onto the naphthalene ring using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a suitable catalyst.

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. The position of nitration will be directed by the protected side-chain and any other existing substituents on the ring. The resulting nitro group can be a versatile handle for further chemistry, for instance, reduction to an amino group.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation allow for the introduction of carbon-based substituents. These reactions typically employ a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org

After the desired modification of the naphthalene ring, the protecting group on the side chain can be removed to yield the final product.

Analogues with Altered Amino Alcohol Scaffolds and Their Synthetic Routes

Modifying the core amino alcohol scaffold provides another dimension for creating structural diversity. This involves changing the length of the carbon chain between the amino and hydroxyl groups or altering the substitution pattern on the backbone.

Propanolamine (B44665) Analogues: One common modification is the extension of the ethanolamine (B43304) backbone to a propanolamine scaffold, yielding analogues such as 2-amino-3-(2-naphthyl)propan-1-ol. The synthesis of these compounds can be approached through several routes. For example, a Baylis-Hillman reaction involving a 2-naphthaldehyde (B31174) derivative can generate a functionalized allyl alcohol, which can then be converted to the desired aminopropanol. rasayanjournal.co.in An alternative strategy involves the ring-opening of a suitably substituted epoxide with an amine or azide (B81097) nucleophile, followed by further functional group manipulations.

Synthesis of 2-Amino-3-(2-naphthyl)propan-1-ol Analogues: A synthetic pathway could start with the reduction of a β-keto ester or amide derived from a naphthyl starting material. Asymmetric reductive amination of these precursors can provide stereocontrolled access to the desired β-amino acid derivatives, which can then be reduced to the corresponding amino alcohols. digitellinc.com

| Analogue Type | Structural Change | Potential Synthetic Precursor | Key Reaction |

| Propanolamine | -CH₂-CH(NH₂)-CH₂OH | Naphthyl-substituted β-keto ester | Asymmetric Reductive Amination |

| Isomeric Scaffolds | 1-Amino-2-(2-naphthyl)propan-2-ol | Naphthyl-substituted α-hydroxy ketone | Reductive Amination |

| Cyclic Analogues | Constrained amino alcohol | Aryl amino ethanol (B145695) | Cyclization with an appropriate linker |

These synthetic routes often require multi-step sequences and careful control of stereochemistry to produce enantiomerically pure analogues.

Design Principles for New Derivatives Based on Conformational and Electronic Properties

The rational design of new derivatives of 2-Amino-2-(2-naphthyl)ethanol relies heavily on understanding the relationship between molecular structure and properties. Conformational analysis and the study of electronic properties are key principles that guide the synthesis of novel analogues.

Conformational Analysis: The three-dimensional shape (conformation) of a molecule is critical. The amino alcohol backbone is flexible due to rotation around single bonds. The most stable conformation often features an intramolecular hydrogen bond between the hydroxyl proton and the lone pair of the amino nitrogen. researchgate.net Introducing substituents on the nitrogen (Section 5.1), oxygen (Section 5.2), or the naphthalene ring (Section 5.3) can significantly alter the preferred conformation by introducing steric hindrance or new non-covalent interactions. For instance, bulky N-substituents may disrupt the intramolecular hydrogen bond, leading to a more extended conformation. Computational methods, such as molecular mechanics and quantum mechanical calculations, are used to predict the low-energy conformations of proposed derivatives. nih.govnih.gov

Electronic Properties: The electronic nature of the molecule is governed by the distribution of electrons. Modifications to the naphthalene ring through electrophilic aromatic substitution (Section 5.3) are a primary way to tune these properties. Adding electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃, -CH₃) alters the electron density of the aromatic system. These changes can influence interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. imist.maresearchgate.net By analyzing a set of synthesized and tested analogues, QSAR models can identify which molecular descriptors (e.g., steric parameters, electronic properties, lipophilicity) are most important. These models can then be used to predict the properties of virtual, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and saving significant resources. imist.ma This design-before-synthesis approach is a cornerstone of modern medicinal chemistry.

Mechanistic Investigations and Reactivity Studies

Elucidation of Reaction Mechanisms in the Synthesis of 2-Amino-2-(2-naphthyl)ethanol

The synthesis of 2-amino-2-(2-naphthyl)ethanol can be approached through several established mechanistic pathways common for β-amino alcohols. Two primary retrosynthetic disconnections suggest viable routes: cleavage of the C-N bond or the C-C bond adjacent to the functional groups.

Route A: Nucleophilic Ring-Opening of an Epoxide

A common and efficient method involves the aminolysis of a corresponding epoxide. This pathway begins with the epoxidation of 2-vinylnaphthalene (B1218179) to form 2-(oxiran-2-yl)naphthalene. The subsequent step is a nucleophilic ring-opening of the epoxide ring with an amine source, typically ammonia (B1221849).

The mechanism proceeds via an SN2 pathway. Ammonia, acting as the nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring. Due to steric hindrance from the bulky naphthyl group, the attack preferentially occurs at the less substituted terminal carbon. This concerted backside attack leads to the opening of the three-membered ring and the formation of an alkoxide intermediate. A final proton transfer step, typically from another ammonia molecule or during aqueous workup, neutralizes the alkoxide to yield the final 2-amino-2-(2-naphthyl)ethanol product.

Route B: Reduction of an α-Amino Ketone

An alternative synthesis involves the reduction of an α-amino ketone precursor, 2-amino-1-(2-naphthyl)ethan-1-one. This precursor can be synthesized via methods such as the bromination of 2-acetylnaphthalene (B72118) followed by nucleophilic substitution with ammonia.

The reduction of the ketone to the corresponding alcohol can be achieved using various reducing agents. A common choice is sodium borohydride (NaBH₄), which acts as a source of hydride ions (H⁻). The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. This addition breaks the C=O π-bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent (e.g., ethanol (B145695) or water) furnishes the hydroxyl group, completing the synthesis of the amino alcohol.

Reactivity of the Hydroxyl Group: Esterification and Etherification Mechanisms

The hydroxyl group in 2-amino-2-(2-naphthyl)ethanol behaves as a typical primary alcohol, capable of undergoing esterification and etherification reactions. The presence of the neighboring amino group influences the required reaction conditions.

Esterification:

Esterification is commonly performed under acidic conditions (Fischer esterification) or by using a more reactive acylating agent. In a typical Fischer esterification, the amino alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).

Mechanism: The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Concurrently, the basic amino group of the amino alcohol is also protonated, forming an ammonium (B1175870) salt. This protonation serves as a protecting group, preventing the more nucleophilic amine from reacting with the carboxylic acid. The hydroxyl group then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of a protonated ester. Final deprotonation yields the ester product.

Etherification:

Etherification can be achieved through mechanisms such as acid-catalyzed dehydration or the Williamson ether synthesis.

Acid-Catalyzed Dehydration: The reaction of the amino alcohol with another alcohol in the presence of a strong acid can lead to an ether. The mechanism involves the protonation of the hydroxyl group, converting it into a good leaving group (water). However, this method is generally more effective for symmetrical ethers and can be complicated by competing elimination reactions.

Williamson Ether Synthesis: This is a more versatile method. It involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide then acts as a nucleophile in an SN2 reaction with an alkyl halide (e.g., methyl iodide). The alkoxide displaces the halide leaving group, forming the C-O bond of the ether. This method avoids acidic conditions that would protonate the amine.

Reactivity of the Amino Group: Acylation, Alkylation, and Salt Formation Mechanisms

The primary amino group is a potent nucleophile and a base, defining its characteristic reactivity in acylation, alkylation, and salt formation.

Acylation and Alkylation:

Under neutral or basic conditions, the amino group is more nucleophilic than the hydroxyl group and will react preferentially.

Acylation Mechanism: The reaction with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride or carboxylate), resulting in the formation of an amide.

Alkylation Mechanism: Alkylation with an alkyl halide occurs through a nucleophilic substitution (SN2) reaction. The amino group attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. This initial reaction forms a secondary amine, which can be further alkylated to a tertiary amine and ultimately a quaternary ammonium salt if excess alkylating agent is used.

Salt Formation:

The formation of 2-amino-2-(2-naphthyl)ethanol oxalate (B1200264) is a straightforward acid-base reaction. Oxalic acid is a dicarboxylic acid that can donate one or two protons.

Mechanism: When the amino alcohol is combined with oxalic acid, the basic amino group is protonated by the acidic carboxylic acid group. The lone pair on the nitrogen atom accepts a proton from oxalic acid, forming an ammonium cation and an oxalate or hydrogen oxalate anion. This ionic interaction results in the formation of a salt. The resulting salt often has higher crystallinity and stability compared to the free base, making it ideal for purification and handling. The reaction is typically performed by dissolving both reagents in a suitable solvent, such as ethanol or isopropanol, from which the oxalate salt precipitates. google.com

Kinetic Studies of Key Reactions Involving 2-Amino-2-(2-naphthyl)ethanol

While specific kinetic data for reactions involving 2-amino-2-(2-naphthyl)ethanol are not extensively documented in the literature, the rates of its key reactions can be inferred from studies of analogous amino alcohols. researchgate.netresearchgate.netscienceopen.com The reaction kinetics are primarily governed by the concentration of reactants, temperature, and the choice of catalyst and solvent.

For instance, in SN2 reactions such as N-alkylation or O-alkylation (Williamson synthesis), the reaction rate is expected to follow second-order kinetics, being first-order with respect to both the amino alcohol (or its alkoxide) and the alkyl halide.

Rate = k[Amino alcohol][Alkyl halide]

Factors influencing the rate constant (k) include:

Steric Hindrance: The bulky naphthyl group may sterically hinder the approach of reactants to the amino and hydroxyl groups, potentially slowing the reaction rate compared to smaller analogs.

Nucleophilicity: The nucleophilicity of the amino and hydroxyl groups is critical. The amino group is inherently more nucleophilic than the hydroxyl group, meaning its reactions (e.g., acylation under basic conditions) will generally have a higher rate constant.

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate by providing more molecules with the necessary activation energy, as described by the Arrhenius equation.

Table 1: Predicted Kinetic Parameters for Analogous Amino Alcohol Reactions

| Reaction Type | Expected Rate Law | Factors Increasing Rate |

| N-Acylation | Second-order | Higher reactant concentration, less hindered acylating agent, aprotic polar solvent |

| O-Esterification (Fischer) | Second-order | Higher reactant/catalyst concentration, increased temperature, removal of water |

| N-Alkylation (SN2) | Second-order | Higher reactant concentration, unhindered alkyl halide, polar aprotic solvent |

Note: This table represents generalized kinetic behavior for amino alcohols. Specific rate constants for 2-amino-2-(2-naphthyl)ethanol are not available.

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies of 2-Amino-2-(2-naphthyl)ethanol Oxalate (B1200264)

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. For 2-Amino-2-(2-naphthyl)ethanol oxalate, SC-XRD studies would provide invaluable insights into its molecular conformation, crystal packing, and the intricate network of non-covalent interactions that govern its solid-state structure.

Analysis of Molecular Conformation and Crystal Packing

An SC-XRD analysis of this compound would reveal the preferred spatial orientation of the molecule's constituent parts. This includes the dihedral angles between the naphthyl group and the ethanolamine (B43304) side chain, as well as the conformation of the flexible ethanolamine moiety itself. The crystal packing arrangement, which describes how individual molecules are organized within the crystal lattice, would also be elucidated. This information is critical for understanding the material's bulk properties, such as its melting point, solubility, and mechanical strength. The packing is often influenced by a combination of steric effects and intermolecular forces, leading to the formation of a stable, repeating three-dimensional array.

Co-crystallization and Polymorphism Investigations with Oxalate

The formation of the oxalate salt of 2-Amino-2-(2-naphthyl)ethanol is a form of co-crystallization, where two or more different molecular components form a single, homogeneous crystalline phase in a definite stoichiometric ratio. google.com Oxalic acid is a common co-former in crystal engineering due to its ability to form robust hydrogen bonds. rsc.org Investigations into the co-crystallization of 2-Amino-2-(2-naphthyl)ethanol with oxalate would aim to produce high-quality single crystals suitable for diffraction studies.

Polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice, is a critical consideration in the solid-state characterization of any compound. Different polymorphs can exhibit distinct physical properties. Therefore, a thorough investigation would involve screening for different crystalline forms of this compound by varying crystallization conditions such as solvent, temperature, and cooling rate. Each potential polymorphic form would require independent structural characterization to fully understand the solid-state landscape of the compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For this compound, NMR studies would provide a detailed picture of its behavior in the solution state, complementing the solid-state information obtained from X-ray diffraction.

Elucidation of Solution-State Structures and Conformational Dynamics

In solution, molecules are not static but exist as an ensemble of rapidly interconverting conformers. ¹H and ¹³C NMR spectroscopy would provide key information about the time-averaged structure of this compound in a given solvent. The chemical shifts of the protons and carbons in the naphthyl group and the ethanolamine backbone would confirm the molecular connectivity. Furthermore, the coupling constants between adjacent protons can provide insights into the dihedral angles and, consequently, the preferred conformation of the molecule in solution. Variable temperature NMR studies could also be employed to investigate the conformational dynamics, providing information on the energy barriers between different rotational isomers.

Chiral NMR Spectroscopy for Enantiomeric Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the determination of enantiomeric purity, often referred to as enantiomeric excess (e.e.). For a chiral molecule such as 2-Amino-2-(2-naphthyl)ethanol, standard NMR spectroscopy will not differentiate between its (R)- and (S)-enantiomers, as they are spectroscopically identical in an achiral environment. To achieve chiral recognition, a chiral environment must be introduced into the NMR sample. This is typically accomplished through one of two primary methods: the use of chiral solvating agents (CSAs) or the derivatization with chiral derivatizing agents (CDAs). nih.govresearchgate.net

The addition of a chiral solvating agent, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid or a chiral calixarene, to the NMR sample containing the racemic or enantiomerically enriched analyte leads to the formation of transient, diastereomeric complexes. nih.gov These complexes are in fast exchange on the NMR timescale. The differing stability and geometry of the diastereomeric complexes for the (R)- and (S)-enantiomers of 2-Amino-2-(2-naphthyl)ethanol result in a chemical shift non-equivalence (Δδ). Protons or carbons near the chiral center, particularly the methine proton (CH-OH) and the protons on the naphthyl ring, are most likely to exhibit observable separation of signals. researchgate.net The relative integration of these separated signals provides a direct measure of the enantiomeric ratio.

Alternatively, the amine or alcohol functional group of 2-Amino-2-(2-naphthyl)ethanol can be reacted with a chiral derivatizing agent, such as Mosher's acid chloride or a chiral isocyanate, to form a stable pair of diastereomers. nih.gov These diastereomers have distinct physical properties and, consequently, will exhibit different chemical shifts in the NMR spectrum without the need for a fast exchange equilibrium. This method often results in larger and more easily quantifiable signal separations compared to the use of CSAs. mdpi.com The choice of agent and specific NMR nucleus (¹H, ¹³C, ¹⁹F) to observe depends on the specific substrate and desired resolution.

Table 1: Representative ¹H NMR Chemical Shift Differences for Enantiomeric Purity Analysis Hypothetical data based on the use of a generic Chiral Solvating Agent (CSA).

| Proton | (S)-Enantiomer + CSA (δ, ppm) | (R)-Enantiomer + CSA (δ, ppm) | Chemical Shift Non-equivalence (Δδ, ppm) |

|---|---|---|---|

| Methine (CH-OH) | 4.85 | 4.89 | 0.04 |

| Methylene (CH₂-N) | 3.10 | 3.13 | 0.03 |

| Naphthyl H-1 | 7.95 | 8.00 | 0.05 |

| Naphthyl H-3 | 7.52 | 7.55 | 0.03 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. For this compound, the spectra are expected to be a composite of the vibrations from the amino alcohol cation and the oxalate anion.

The IR spectrum would prominently feature a broad absorption band in the 3400–3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibrations of the protonated amine (-NH₃⁺) are expected to appear as a complex, broad band between 3200 and 2800 cm⁻¹. The aromatic C-H stretching vibrations of the naphthalene (B1677914) ring are anticipated just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹), while the aliphatic C-H stretches of the ethanol (B145695) backbone will appear just below 3000 cm⁻¹ (3000–2850 cm⁻¹). researchgate.netacs.org

The oxalate counter-ion gives rise to very strong and characteristic absorptions. The asymmetric C=O stretching vibration is one of the most intense bands in the spectrum, typically observed in the 1700–1600 cm⁻¹ region. osti.gov The symmetric C=O stretch, which is often weaker in the IR spectrum, may also be present. The aromatic C=C stretching vibrations of the naphthalene ring system will produce a series of sharp to medium intensity bands in the 1650–1450 cm⁻¹ region. acs.org Fingerprint region bands below 1400 cm⁻¹ will correspond to various bending vibrations (C-H, O-H, N-H) and C-O, C-N, and C-C stretching modes.

In Raman spectroscopy, complementary information is obtained. The symmetric vibrations of the naphthalene ring, particularly the ring "breathing" modes, are often strong in the Raman spectrum. The symmetric C=O stretch of the oxalate anion is also expected to be a prominent Raman band.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H Stretch | Alcohol -OH | 3400–3200 (Broad) | IR |

| N-H Stretch | Protonated Amine -NH₃⁺ | 3200–2800 (Broad) | IR |

| C-H Stretch | Aromatic (Naphthyl) | 3100–3000 | IR, Raman |

| C-H Stretch | Aliphatic (-CH, -CH₂) | 3000–2850 | IR, Raman |

| C=O Asymmetric Stretch | Oxalate C₂O₄²⁻ | 1700–1600 (Very Strong) | IR |

| C=C Stretch | Aromatic Ring | 1650–1450 | IR, Raman |

| N-H Bend | Protonated Amine -NH₃⁺ | 1600–1500 | IR |

| C-O Stretch | Alcohol C-OH | 1260–1050 | IR |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical tool for confirming the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For an ionic compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed. In positive ion mode ESI-MS, the analysis would focus on the protonated free base, 2-Amino-2-(2-naphthyl)ethanol, with an expected [M+H]⁺ ion corresponding to a monoisotopic mass of 202.12 Da.

The fragmentation of the [M+H]⁺ precursor ion would likely proceed through several characteristic pathways common to amino alcohols and aromatic systems. libretexts.org

Loss of Water: A common fragmentation pathway for protonated alcohols is the neutral loss of a water molecule (18.01 Da), leading to a significant fragment ion.

Alpha-Cleavage: The bonds adjacent to the heteroatoms (oxygen and nitrogen) are susceptible to cleavage. Alpha-cleavage next to the nitrogen atom would involve the scission of the C-C bond of the naphthyl ring, generating a stable naphthyl-containing fragment. Cleavage adjacent to the hydroxyl group is also possible. researchgate.net

Loss of Ammonia (B1221849): The loss of a neutral ammonia molecule (17.03 Da) from the protonated amine can also occur.

Naphthyl Group Fragmentation: The stable naphthalene ring itself can undergo fragmentation, although this typically requires higher collision energies and results in characteristic aromatic fragments.

By analyzing the masses of the fragment ions produced in a tandem mass spectrometry (MS/MS) experiment, a detailed fragmentation pathway can be constructed, providing unequivocal structural confirmation.

Table 3: Predicted ESI-MS Fragmentation Data for 2-Amino-2-(2-naphthyl)ethanol Based on the protonated molecule [M+H]⁺.

| m/z (Da) | Proposed Identity | Fragmentation Pathway |

|---|---|---|

| 202.12 | [M+H]⁺ | Protonated Parent Molecule |

| 184.11 | [M+H - H₂O]⁺ | Loss of water from the hydroxyl group |

| 172.09 | [M+H - CH₂O]⁺ | Cleavage and rearrangement leading to formaldehyde (B43269) loss |

| 157.07 | [C₁₂H₉O]⁺ | Cleavage of the C-C bond adjacent to the hydroxyl group |

| 144.08 | [C₁₁H₁₀N]⁺ | Alpha-cleavage adjacent to the amino group |

| 127.06 | [C₁₀H₇]⁺ | Naphthyl cation fragment |

Electronic Absorption and Fluorescence Spectroscopy of the Naphthyl Chromophore

The electronic spectroscopic properties of this compound are dominated by the naphthyl moiety, which acts as a strong chromophore and fluorophore. The electronic absorption spectrum, typically measured using UV-Visible spectroscopy, is expected to show characteristic absorption bands corresponding to the π → π* transitions within the aromatic naphthalene ring system.

Based on data from naphthalene and its simple derivatives, strong absorption maxima (λmax) are expected in the ultraviolet region. aatbio.com Typically, naphthalene-containing compounds exhibit multiple absorption bands. For instance, a strong absorption band can be anticipated around 270-290 nm, with another, often more intense, band appearing at shorter wavelengths (around 220-240 nm). The presence of the aminoethanol substituent on the naphthalene ring can cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima and may alter the molar absorptivity compared to unsubstituted naphthalene. Solvent polarity can also influence the position and shape of these absorption bands. acs.org

The naphthyl group is also known for its fluorescent properties. Upon excitation with UV light at or near its absorption maximum, the molecule is expected to exhibit fluorescence emission. The emission spectrum is typically a broad, structured band that is red-shifted (longer wavelength) relative to the absorption spectrum, a phenomenon known as the Stokes shift. For 2-substituted naphthalene derivatives, the fluorescence emission maximum (λem) is often observed in the range of 330–360 nm. aatbio.comresearchgate.net The fluorescence quantum yield and lifetime are important photophysical parameters that can be influenced by the molecular environment, including solvent, pH, and the presence of quenchers.

Table 4: Expected Photophysical Properties of the Naphthyl Chromophore

| Parameter | Description | Expected Value Range |

|---|---|---|

| λmax (Absorption) | Wavelength of maximum UV absorbance | 270 - 290 nm |

| ε (Molar Absorptivity) | Measure of light absorption intensity | 5,000 - 10,000 M⁻¹cm⁻¹ |

| λem (Emission) | Wavelength of maximum fluorescence emission | 330 - 360 nm |

| Stokes Shift | Difference between λem and λmax | 50 - 80 nm |

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations of 2-Amino-2-(2-naphthyl)ethanol and its Oxalate (B1200264) Salt

Quantum mechanical calculations are foundational to modern computational chemistry, providing detailed information about the electronic structure and energy of molecules.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 2-Amino-2-(2-naphthyl)ethanol and its oxalate salt, DFT calculations are employed to optimize the molecular geometry, revealing the most stable three-dimensional arrangement of atoms.

These calculations can determine the relative stabilities of different isomers and conformers. For instance, studies on similar amino alcohols reveal that intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations. rsc.orgnih.gov DFT can precisely quantify the energetic favorability of such interactions. The reactivity of the molecule can be assessed by calculating various chemical descriptors. nih.gov For example, the reaction between β-amino alcohols and oxalates has been studied using DFT to understand the reaction mechanism and thermodynamic controls. researchgate.net The calculations show that the reaction often proceeds under thermodynamic control, with an equilibrium between different species. researchgate.net

Table 8.1: Representative DFT-Calculated Thermodynamic Properties

| Parameter | 2-Amino-2-(2-naphthyl)ethanol | Oxalate Dianion | 2-Amino-2-(2-naphthyl)ethanol oxalate |

| Enthalpy of Formation (ΔHf°) | Value (e.g., -150.5 kJ/mol) | Value (e.g., -680.2 kJ/mol) | Value (e.g., -850.0 kJ/mol) |

| Gibbs Free Energy (ΔG°) | Value (e.g., 45.3 kJ/mol) | Value (e.g., -590.1 kJ/mol) | Value (e.g., -550.7 kJ/mol) |

| Dipole Moment | Value (e.g., 2.5 D) | 0 D | Value (e.g., 8.9 D) |

| Note: These are representative values typical for such molecules and would be precisely determined in a dedicated computational study. |

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), rely solely on fundamental physical constants to solve the Schrödinger equation. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

For 2-Amino-2-(2-naphthyl)ethanol, ab initio calculations are invaluable for predicting energetic properties with high precision and for simulating spectroscopic data. core.ac.uk These methods can accurately calculate the energies of different conformers, providing a detailed potential energy surface. core.ac.uk This is crucial for understanding the molecule's flexibility and the barriers to rotation around its single bonds. Such calculations have been successfully used to interpret the vibrational spectra (Infrared and Raman) of related molecules like 2-aminoethanol by identifying the specific vibrational modes associated with different conformers. core.ac.ukustc.edu.cn

Conformational Analysis using Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

The flexibility of the ethanolamine (B43304) side chain in 2-Amino-2-(2-naphthyl)ethanol gives rise to multiple possible conformations. Understanding this conformational landscape is critical, as the molecule's biological and chemical activity is dictated by its three-dimensional shape.

Molecular Mechanics (MM) employs classical physics principles to model molecular structures and energies. It is a computationally fast method ideal for scanning the potential energy surface to identify stable low-energy conformers. For a molecule like 2-Amino-2-(2-naphthyl)ethanol, MM can rapidly explore the rotational possibilities around the C-C, C-O, and C-N bonds. Studies on similar amino alcohols show that the relative orientation of the amino, hydroxyl, and naphthyl groups is governed by a delicate balance of steric hindrance and intramolecular hydrogen bonding. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for the atoms over time. nih.govcore.ac.uk An MD simulation of 2-Amino-2-(2-naphthyl)ethanol, typically in a simulated solvent environment, can reveal how the molecule moves, flexes, and changes its conformation over time. frontiersin.org This allows for the study of conformational transitions and the stability of specific hydrogen-bonding patterns in solution, providing insights that are inaccessible from static calculations alone. nih.gov

Table 8.2: Key Torsional Angles and Expected Low-Energy Conformations

| Torsional Angle | Description | Expected Stable Conformations |

| O-C-C-N | Defines the relative position of hydroxyl and amino groups | Gauche (~60°), Trans (~180°) |

| H-O-C-C | Orientation of the hydroxyl hydrogen | Gauche, Trans |

| C-C-N-H | Orientation of the amino group | Gauche, Trans |

| Note: The stability of each conformation is highly dependent on the potential for intramolecular hydrogen bonding (e.g., O-H···N or N-H···O). |

Molecular Orbital Theory (e.g., HOMO-LUMO Analysis, Natural Bond Orbital (NBO) Analysis)

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A small gap suggests high reactivity, while a large gap implies high stability. researchgate.net For 2-Amino-2-(2-naphthyl)ethanol, the HOMO is expected to be localized on the electron-rich naphthyl ring and the nitrogen atom, while the LUMO may be distributed over the aromatic system.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by translating the complex molecular orbitals into localized bonds and lone pairs. wisc.edusphinxsai.com This method can quantify the stabilization energy from hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital (donor) to an empty antibonding orbital (acceptor). nih.gov For the title compound, NBO analysis would reveal the strength of intramolecular hydrogen bonds and the electronic delocalization between the amino group, the ethanol (B145695) backbone, and the naphthyl ring, providing a deeper understanding of the factors governing its structure and stability. sphinxsai.com

Table 8.3: Representative Molecular Orbital Parameters

| Parameter | Description | Expected Value Range | Implication |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV | Electron-donating ability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 4.5 to 5.5 eV | Chemical stability and reactivity |

| NBO E(2) for O-H···N | Stabilization energy from hydrogen bond | 5 to 15 kcal/mol | Strength of intramolecular interaction |

| Note: These values are illustrative and depend on the specific computational method and basis set used. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: Quantum mechanical calculations, particularly using DFT with the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. sourceforge.io By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of 2-Amino-2-(2-naphthyl)ethanol, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data helps in the unambiguous assignment of peaks. biorxiv.orgnih.gov Furthermore, performing these calculations on different low-energy conformers can reveal how conformational changes affect the chemical shifts. nih.gov

Vibrational Frequencies: The same quantum mechanical methods used for geometry optimization can also be used to calculate harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration in the molecule, which are observed experimentally in IR and Raman spectroscopy. ustc.edu.cn For 2-Amino-2-(2-naphthyl)ethanol, this allows for the assignment of specific spectral bands to particular molecular motions, such as O-H stretching, N-H stretching, C-N stretching, and vibrations of the naphthyl ring. The calculated frequencies for O-H and N-H stretches are particularly sensitive to hydrogen bonding, providing a computational tool to probe these crucial interactions. ustc.edu.cnnih.gov

Table 8.4: Predicted vs. Typical Experimental Spectroscopic Data

| Parameter | Predicted Value (Calculated) | Typical Experimental Range |

| ¹H NMR (O-H proton) | Value (e.g., 3.5 ppm) | 2.0 - 5.0 ppm (variable, depends on H-bonding) |

| ¹³C NMR (C-OH carbon) | Value (e.g., 72 ppm) | 65 - 75 ppm |

| IR Freq. (free O-H stretch) | Value (e.g., 3650 cm⁻¹) | 3600 - 3670 cm⁻¹ |

| IR Freq. (H-bonded O-H stretch) | Value (e.g., 3450 cm⁻¹) | 3200 - 3550 cm⁻¹ |

| Note: Calculated values are often systematically scaled to improve agreement with experimental data. |

Computational Insights into Chiral Recognition and Stereoselectivity Mechanisms

As a chiral molecule, 2-Amino-2-(2-naphthyl)ethanol can engage in stereoselective interactions with other chiral entities. Computational modeling is a key tool for understanding the mechanisms behind this chiral recognition. acs.org

By building a computational model of the compound interacting with a chiral selector (such as a chiral stationary phase used in chromatography or a receptor binding site), it is possible to calculate the interaction energies for the different enantiomers. acs.org Methods like DFT, molecular docking, and MD simulations can be used to model the diastereomeric complexes formed between each enantiomer and the chiral selector.

These models can identify the specific non-covalent interactions—such as hydrogen bonds, π-π stacking (involving the naphthyl ring), and steric repulsion—that are responsible for the differential binding affinity. researchgate.netmdpi.com For example, a DFT study could reveal that one enantiomer forms a more stable hydrogen bond network with the selector, leading to stronger retention and thus successful chiral separation. researchgate.netnih.gov This molecular-level understanding is crucial for designing more effective chiral separation methods and for rationalizing the stereoselective activity of chiral molecules. mdpi.com

Based on a comprehensive search of available scientific literature, there is no specific research or published data on the application of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches for the complex system modeling of the chemical compound "this compound."

Therefore, it is not possible to provide the detailed research findings and data tables requested for the section "8.6. Hybrid QM/MM Approaches for Complex System Modeling." Computational chemistry and theoretical studies of this nature appear not to have been a focus for this particular compound in the reviewed literature.

Future Research Directions and Emerging Paradigms

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 2-Amino-2-(2-naphthyl)ethanol and its oxalate (B1200264) salt is geared towards methods that are not only high-yielding but also environmentally benign. Current research emphasizes the move away from stoichiometric reagents and harsh reaction conditions towards catalytic processes that offer higher atom economy and reduced waste.

Key areas of development include:

Asymmetric Transfer Hydrogenation: The catalytic asymmetric transfer hydrogenation (ATH) of α-amino ketones represents a highly efficient route to chiral amino alcohols. Future work will likely focus on developing novel, highly active, and selective catalysts, potentially using earth-abundant metals, to produce 2-Amino-2-(2-naphthyl)ethanol with near-perfect enantioselectivity.

Biocatalysis: The use of enzymes, such as ketoreductases or transaminases, offers a green alternative for synthesizing chiral amino alcohols. These biocatalytic methods operate under mild conditions (aqueous media, room temperature) and can provide exceptionally high stereoselectivity. Research will aim to discover or engineer enzymes with specific activity towards the 2-naphthyl substituted substrate.

Flow Chemistry: Continuous flow reactors provide significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. Integrating catalytic systems into flow processes could lead to highly efficient and automated synthesis of the target compound.

Sustainable Solvents and Reagents: A major push is towards replacing traditional volatile organic solvents with greener alternatives like deep eutectic solvents (DES), ionic liquids, or water. researchgate.net The development of synthetic protocols in such media is a critical goal for sustainable chemistry. researchgate.net For instance, the Betti reaction, which produces aminobenzylnaphthols, has been explored in DES. researchgate.net

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Method | Potential Advantages | Research Focus |

|---|---|---|

| Asymmetric Catalysis | High enantioselectivity, catalytic nature. | Development of non-precious metal catalysts, ligand design. |

| Biocatalysis | High selectivity, mild conditions, sustainability. | Enzyme discovery and engineering, process optimization. |

| Flow Chemistry | Scalability, safety, process control. | Reactor design, integration of catalysis. |

Exploration of Novel Catalytic Applications for Asymmetric Synthesis

Chiral 1,2-amino alcohols are privileged structures in asymmetric catalysis, serving as highly effective ligands for metal catalysts or as organocatalysts themselves. The unique steric and electronic properties of the 2-naphthyl group in 2-Amino-2-(2-naphthyl)ethanol make it a promising candidate for various catalytic applications.

Future explorations in this area include:

Ligand Development for Metal-Catalyzed Reactions: Derivatives of 2-Amino-2-(2-naphthyl)ethanol can be used to synthesize ligands (e.g., oxazolines, phosphine-amino alcohols) for a wide range of metal-catalyzed asymmetric reactions, such as allylic alkylations, conjugate additions, and cyclopropanations.

Organocatalysis: The compound itself can potentially act as an organocatalyst for reactions like asymmetric aldol (B89426) or Michael reactions, where the amino and hydroxyl groups can activate substrates through hydrogen bonding and the formation of transient iminium or enamine intermediates.

Phase-Transfer Catalysis: Quaternary ammonium (B1175870) salts derived from 2-Amino-2-(2-naphthyl)ethanol could function as chiral phase-transfer catalysts. organic-chemistry.org These are valuable for the enantioselective synthesis of α-amino acids and other important chiral building blocks under mild, biphasic conditions. organic-chemistry.org Research has shown that cinchonine-derived catalysts can achieve high enantiomeric excess (94–99%) in the alkylation of glycine (B1666218) derivatives. organic-chemistry.org

High-Throughput Methodologies for Synthesis and Screening of Derivatives

To unlock the full potential of the 2-Amino-2-(2-naphthyl)ethanol scaffold, high-throughput methodologies are essential. These techniques allow for the rapid synthesis and evaluation of large libraries of related compounds, accelerating the discovery of new catalysts or molecules with desired properties.

Parallel Synthesis: The use of automated parallel synthesis platforms can enable the rapid creation of a library of derivatives by modifying the amino or hydroxyl groups of the parent compound. This allows for systematic exploration of the structure-activity relationship (SAR).

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS techniques can be employed to rapidly screen their catalytic activity. nih.govresearchgate.net This often involves colorimetric or fluorometric assays that can be read in a microplate format, allowing for the testing of thousands of compounds per day. nih.govmdpi.com HTS is a powerful tool for identifying "hits"—compounds that exhibit high activity and selectivity for a specific chemical transformation. nih.govresearchgate.net

Bead-Based Libraries: One approach involves synthesizing libraries of compounds on polymer beads. nih.gov Each bead carries a unique compound, which can be screened for binding to a target or for catalytic activity. nih.gov Positive hits can be identified and their structures determined, for instance, by mass spectrometry. nih.gov

Integration of Machine Learning and Artificial Intelligence in Molecular Design and Reaction Prediction

The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), is set to revolutionize chemical research. These technologies can significantly accelerate the design and discovery process.

Predictive Modeling: ML models can be trained on existing datasets of catalysts to predict the performance of new, untested derivatives of 2-Amino-2-(2-naphthyl)ethanol. This can guide synthetic efforts towards the most promising candidates, saving significant time and resources. A study on phenylnaphthylamine antioxidants demonstrated that an artificial neural network model could predict antioxidant activity with a high correlation coefficient (>0.88). rsc.org

De Novo Design: AI algorithms can be used for the de novo design of novel ligands or organocatalysts based on the 2-Amino-2-(2-naphthyl)ethanol scaffold. These algorithms can generate molecular structures optimized for specific catalytic properties.

Reaction Outcome Prediction: AI can predict the outcome of chemical reactions, including yields and stereoselectivity, under various conditions (e.g., different solvents, temperatures, catalysts). This aids in the rapid optimization of synthetic routes and catalytic processes.

Fundamental Investigations into Chirality Transfer and Recognition Processes at the Molecular Level

A deeper understanding of the fundamental principles governing stereoselectivity is crucial for the rational design of new catalysts. For 2-Amino-2-(2-naphthyl)ethanol and its derivatives, this involves studying how their chirality is effectively transferred to the products of a reaction.

Mechanistic Studies: Detailed mechanistic investigations using a combination of kinetic experiments, isotopic labeling, and computational modeling can elucidate the transition states of the catalyzed reactions. This helps to identify the key non-covalent interactions (e.g., hydrogen bonding, π-stacking involving the naphthyl group) responsible for discriminating between the two enantiomeric pathways.

Spectroscopic and Crystallographic Analysis: Techniques like NMR spectroscopy and X-ray crystallography can provide detailed structural information on catalyst-substrate complexes and reaction intermediates. This offers direct insight into the geometry of the transition state and the nature of chiral recognition.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are invaluable for modeling the reaction pathways and calculating the energy differences between diastereomeric transition states. These calculations provide a theoretical framework for understanding the origins of enantioselectivity and for predicting how changes in the catalyst structure will affect the reaction outcome.

Q & A

Q. What are the standard synthetic routes for 2-amino-2-(2-naphthyl)ethanol oxalate, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is synthesized by reacting 2-amino-2-(2-naphthyl)ethanol with oxalic acid under controlled acidic conditions. Key optimization parameters include:

- Stoichiometry: Maintain a 1:1 molar ratio of ethanolamine to oxalic acid to avoid excess acid residues.

- Solvent System: Ethanol/water mixtures (e.g., 70:30 v/v) enhance solubility and crystallization efficiency .